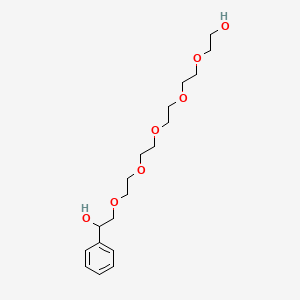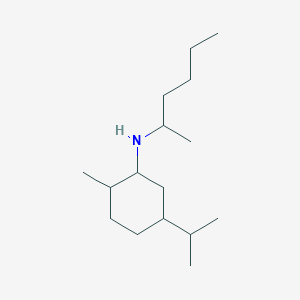
N-(Hexan-2-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Hexan-2-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a cyclohexane ring substituted with hexan-2-yl, methyl, and propan-2-yl groups, making it a complex and unique structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hexan-2-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine typically involves multi-step organic reactions. One common method is the reductive amination of a ketone precursor with an appropriate amine. The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used to facilitate the hydrogenation of intermediate compounds. The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Hexan-2-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(Hexan-2-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(Hexan-2-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(Hexan-2-yl)-2-methylcyclohexan-1-amine
- N-(Hexan-2-yl)-5-(propan-2-yl)cyclohexan-1-amine
- N-(Hexan-2-yl)-2-methyl-5-(propan-2-yl)cyclopentan-1-amine
Uniqueness
N-(Hexan-2-yl)-2-methyl-5-(propan-2-yl)cyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
76184-04-8 |
|---|---|
Molecular Formula |
C16H33N |
Molecular Weight |
239.44 g/mol |
IUPAC Name |
N-hexan-2-yl-2-methyl-5-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C16H33N/c1-6-7-8-14(5)17-16-11-15(12(2)3)10-9-13(16)4/h12-17H,6-11H2,1-5H3 |
InChI Key |
QCPPKCNNDKRBCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)NC1CC(CCC1C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




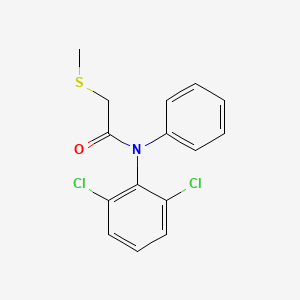
![4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one](/img/structure/B14432213.png)
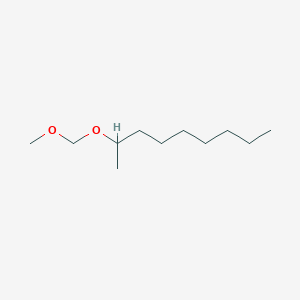

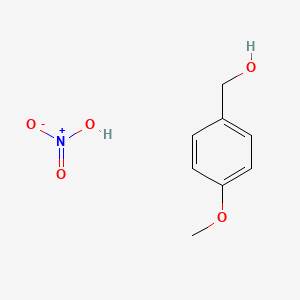
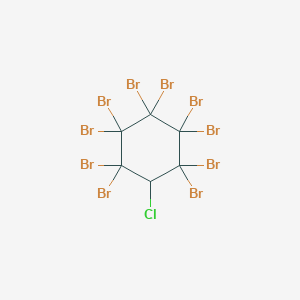
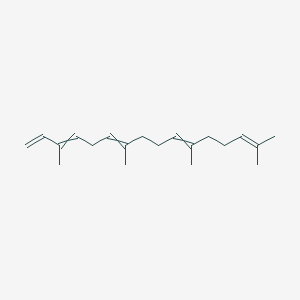
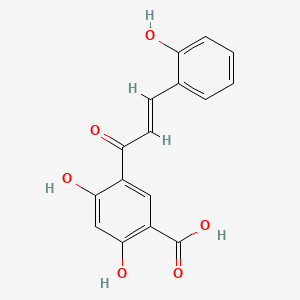
![(1S,13S)-6-(2-hydroxypropan-2-yl)-7,11,20-trioxapentacyclo[11.7.0.02,10.04,8.014,19]icosa-2(10),3,5,8,14(19),15,17-heptaene-13,17-diol](/img/structure/B14432257.png)
![Carbamic acid, [4-(dimethylamino)phenyl]-, methyl ester](/img/structure/B14432258.png)

